(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone
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Overview
Description
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone is a complex organic compound that features a benzo[d]thiazole moiety linked to a piperidine ring, which is further connected to a 3-methylisoxazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and 3-methylisoxazole intermediates. These intermediates are then linked through a piperidine ring using standard organic synthesis techniques such as nucleophilic substitution and condensation reactions. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety may interact with aromatic residues in the target protein, while the piperidine and isoxazole groups can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-4-yl)methanone
- (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-ethylisoxazol-5-yl)methanone
Uniqueness
The uniqueness of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzo[d]thiazole moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-10-14(23-19-11)16(21)20-8-6-12(7-9-20)22-17-18-13-4-2-3-5-15(13)24-17/h2-5,10,12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQCFOAHXGBUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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